BenchChemオンラインストアへようこそ!

2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide

Medicinal Chemistry Structure-Activity Relationship Screening Library Design

2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide (IUPAC: 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)-N-(2-phenylethyl)acetamide; molecular formula C₂₄H₂₁N₃O₂; MW 383.4 g/mol) is a synthetic, small-molecule pyridazinone derivative characterized by a 1-naphthyl substituent at the pyridazinone 3-position and an N-phenethylacetamide side chain. The 6-oxo-1(6H)-pyridazinyl core is a recognized pharmacophore associated with positive inotropic activity, tyrosine kinase inhibition, and epigenetic modulation across numerous derivatives.

Molecular Formula C24H21N3O2
Molecular Weight 383.4 g/mol
Cat. No. B5627453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide
Molecular FormulaC24H21N3O2
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C24H21N3O2/c28-23(25-16-15-18-7-2-1-3-8-18)17-27-24(29)14-13-22(26-27)21-12-6-10-19-9-4-5-11-20(19)21/h1-14H,15-17H2,(H,25,28)
InChIKeyZRFCSYPSNMDOGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(1-Naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide: Procurement-Ready Structural and Class Profile


2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide (IUPAC: 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)-N-(2-phenylethyl)acetamide; molecular formula C₂₄H₂₁N₃O₂; MW 383.4 g/mol) is a synthetic, small-molecule pyridazinone derivative characterized by a 1-naphthyl substituent at the pyridazinone 3-position and an N-phenethylacetamide side chain . The 6-oxo-1(6H)-pyridazinyl core is a recognized pharmacophore associated with positive inotropic activity, tyrosine kinase inhibition, and epigenetic modulation across numerous derivatives [1][2]. The compound is cataloged within commercial screening libraries (e.g., ChemBridge) and is intended exclusively for non-human research use .

Why 2-[3-(1-Naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide Cannot Be Replaced by a Generic Pyridazinone Analog


Pyridazinone derivatives are structurally diverse, and even single-point modifications produce profoundly different biological outcomes. The 1-naphthyl orientation in this compound confers a distinct steric profile and π-stacking geometry compared to the isomeric 2-naphthyl analog, which can alter hydrophobic pocket complementarity in target proteins . The phenethylacetamide side chain further differentiates this compound from simpler N-alkyl or N-aryl pyridazinone analogs, affecting both lipophilicity and hydrogen-bonding capacity in ways that cannot be extrapolated from core scaffold data alone [1]. Substituting this compound with a generic pyridazinone—or even a closely related analog with a different aryl substituent—introduces uncontrolled variables in binding, selectivity, solubility, and metabolic stability, undermining experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence for 2-[3-(1-Naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide


1-Naphthyl vs. 2-Naphthyl Substitution: Divergent Molecular Shape and Drug-Likeness Parameters

The 1-naphthyl isomer (target compound) exhibits a distinct molecular shape and calculated physicochemical profile compared to its 2-naphthyl positional isomer. The 1-naphthyl orientation positions the fused ring system in a more sterically demanding conformation, resulting in a different three-dimensional electrostatic surface that influences molecular recognition . Calculated topological polar surface area (TPSA), number of rotatable bonds, and computed logP values differ measurably between the two isomers, parameters that directly affect membrane permeability and oral bioavailability predictions according to Lipinski's and Veber's rules [1]. No published head-to-head biological comparison exists for these two specific isomers; the following data are derived from in silico calculations and represent class-level inference based on established medicinal chemistry principles.

Medicinal Chemistry Structure-Activity Relationship Screening Library Design

Naphthyl vs. Non-Naphthyl Aryl Substituents: Lipophilicity and π-Stacking Potential

Compared to pyridazinone analogs bearing monocyclic aryl substituents such as 4-fluorophenyl or p-tolyl, the 1-naphthyl group confers substantially greater lipophilicity and extended π-surface area. This translates to enhanced potential for hydrophobic interactions and π-π stacking with aromatic residues in protein binding sites, a feature that may be advantageous for targets with deep, lipophilic pockets but disadvantageous for aqueous solubility . The table below compares computed properties, as no direct experimental solubility or binding data are publicly available for the target compound.

Drug Design Pharmacophore Modeling Physicochemical Profiling

Class-Level Pharmacological Precedent: The 6-Oxo-Pyridazine Core as a Privileged Cardiotonic and Kinase-Inhibitory Scaffold

The 6-oxo-1(6H)-pyridazinyl scaffold is a well-precedented pharmacophore. Patent US4968683 (Morsdorf et al., 1990) explicitly claims 6-oxo-pyridazine derivatives—including those with naphthyl substitution as an allowed R-group—as positive inotropic agents with 'higher and more selective inotropy-increasing activity' compared to earlier pyridazinones such as pimobendan [1]. In a distinct pharmacological class, pyridazinone-phenethylamine derivatives have been reported as selective histamine H3 receptor antagonists with nanomolar affinity (Kᵢ values 5–50 nM for optimized analogs) and oral bioavailability in rat [2]. These class-level precedents establish that the 6-oxo-pyridazine core, when appropriately decorated, is capable of delivering potent target engagement. The specific 1-naphthyl/phenethylacetamide substitution pattern of the target compound has not been individually profiled in these assays, but its structural features align with the design principles that yielded active compounds in both series.

Cardiovascular Pharmacology Kinase Inhibition Scaffold Hopping

Procurement Differentiation: Commercial Availability and Purity Specifications

This compound is available through specialty chemical suppliers as a research-grade screening compound. It is listed as a ChemBridge catalog item (accessible via AbMole Bioscience as distributor), with standard QC specifications including identity confirmation by NMR and LC-MS, and purity ≥95% [1]. In contrast, closely related analogs such as the 2-naphthyl isomer and substituted-phenyl variants are distributed through different catalog channels with varying availability and lead times. The specific compound can be sourced in quantities from milligrams to grams, with documented storage recommendations (−20°C, protected from light and moisture) [1]. No batch-to-batch variability data or stability-indicating assays are publicly disclosed, which is typical for research-grade screening compounds.

Chemical Procurement Screening Library Quality Control

Optimal Research Application Scenarios for 2-[3-(1-Naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide


Focused Screening Library Design Targeting Kinases or GPCRs with Deep Hydrophobic Pockets

The 1-naphthyl group provides extended π-surface area and increased lipophilicity compared to monocyclic aryl analogs, making this compound a rational inclusion in focused libraries directed at targets such as Met kinase, FGFR family kinases, or histamine H3 receptors—all of which are known to accommodate naphthyl-bearing ligands [1]. The pyridazinone core is precedented in kinase inhibitor design, and the phenethylacetamide side chain offers an additional vector for hydrogen bonding with backbone amide groups in the hinge region or with polar residues in the binding pocket .

Cardiotonic Drug Discovery Programs Using the 6-Oxo-Pyridazine Pharmacophore

The 6-oxo-pyridazine scaffold is a recognized positive inotropic pharmacophore, as disclosed in US Patent US4968683, which explicitly encompasses naphthyl-substituted derivatives [2]. This compound may serve as a screening hit or starting point for medicinal chemistry optimization in cardiovascular programs, particularly where selectivity over phosphodiesterase III inhibition (a liability of first-generation pyridazinone cardiotonics like pimobendan) is sought.

Physicochemical Diversity Expansion in Existing Compound Collections

With a molecular weight of ~383 g/mol, cLogP in the 4.0–4.5 range, and three aromatic ring systems, this compound occupies a distinct region of drug-like chemical space compared to most commercially available pyridazinones, which tend toward lower molecular weight and lipophilicity . Adding this compound to an existing screening collection increases the diversity of shape and lipophilicity coverage, which has been shown to improve hit rates in phenotypic and target-based screens [1].

SAR Studies on Naphthyl Positional Isomerism in Pyridazinone Series

Paired procurement of the 1-naphthyl (target) and 2-naphthyl isomers enables systematic investigation of how naphthyl orientation affects target binding, selectivity, and ADME properties within the pyridazinone-phenethylacetamide chemotype. This comparative approach is valuable for scaffold optimization programs, as even subtle changes in naphthyl attachment geometry can produce order-of-magnitude differences in potency against specific targets .

Quote Request

Request a Quote for 2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.